
Furanylfentanyl-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanylfentanyl-d5 Hydrochloride is a deuterated analog of furanylfentanyl, an opioid analgesic that is structurally related to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs. The deuterium atoms in this compound make it a valuable tool for mass spectrometry-based analytical methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furanylfentanyl-d5 Hydrochloride involves the incorporation of deuterium atoms into the furanylfentanyl molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced reaction vessels and equipment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Furanylfentanyl-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroxylated or ketone derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a deuterium atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pressure settings.
Major Products Formed: The major products formed from these reactions include hydroxylated, ketone, and reduced derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound.
Wissenschaftliche Forschungsanwendungen
Furanylfentanyl-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the structure and properties of furanylfentanyl and its analogs.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of furanylfentanyl in biological systems.
Medicine: Used in research to develop new opioid analgesics with improved therapeutic profiles and reduced side effects.
Industry: Utilized in the development of analytical methods for the detection and quantification of furanylfentanyl and its analogs in various samples.
Wirkmechanismus
Furanylfentanyl-d5 Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic effects. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a valuable tool for studying the pharmacokinetics and metabolism of the compound.
Vergleich Mit ähnlichen Verbindungen
Furanylfentanyl: The non-deuterated analog of Furanylfentanyl-d5 Hydrochloride, used as an opioid analgesic.
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Acrylfentanyl: A fentanyl analog with a slightly different chemical structure and pharmacological profile.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine atom in its structure, leading to different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it a valuable tool for mass spectrometry-based analytical methods. This compound allows researchers to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs with greater accuracy and precision.
Eigenschaften
CAS-Nummer |
2320101-09-3 |
|---|---|
Molekularformel |
C24H27ClN2O2 |
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2D,5D,6D,10D,11D; |
InChI-Schlüssel |
MKKAYRKIIKMNAP-MYUNOUFISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4)[2H])[2H].Cl |
Kanonische SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


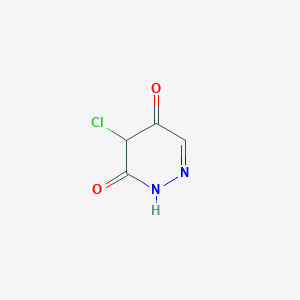
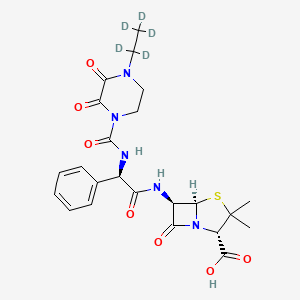


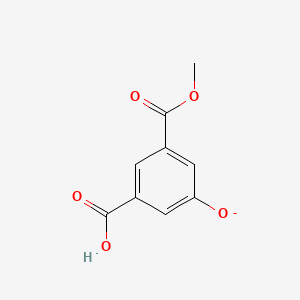
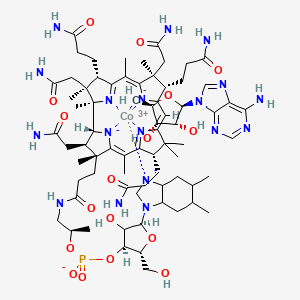
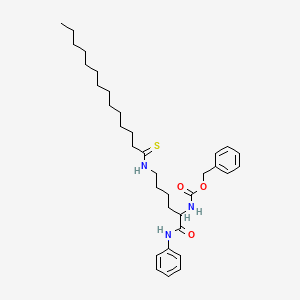

![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)
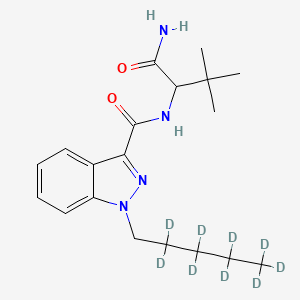
![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)
![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)
